AVE-0118

描述

AVE0118 是一种新型化合物,以其阻断钾通道,特别是 Kv1.5 和 Kv4.3 通道的能力而闻名。 这些通道分别对人体心脏超快延迟整流钾电流和瞬时外向电流至关重要 . AVE0118 因其潜在的治疗应用,特别是治疗心房颤动而被广泛研究 .

准备方法

合成路线和反应条件

AVE0118 的合成涉及多个步骤,包括联苯衍生物的形成。具体的合成路线和反应条件是专有的,并没有广泛公布。 据悉,该合成涉及使用各种有机试剂和催化剂来实现所需的化学结构 .

工业生产方法

AVE0118 的工业生产可能涉及大规模有机合成技术,包括使用连续流动反应器和自动化合成平台,以确保高产率和高纯度。具体方法是专有的,没有公开披露。

化学反应分析

反应类型

AVE0118 主要经历与钾通道相互作用的反应。 它充当超快延迟整流钾电流和瞬时外向电流的抑制剂 .

常用试剂和条件

该化合物通常在电生理学实验中进行研究,使用钾氯化物、氯化钠和各种缓冲液等试剂来维持生理条件 .

形成的主要产物

科学研究应用

化学

在化学领域,AVE0118 被用作研究钾通道的特性及其在心脏电生理学中的作用的工具 .

生物学

在生物学研究中,AVE0118 用于研究心房颤动和其他心脏心律失常的机制。 它有助于理解钾通道在心脏功能中的作用 .

医学

在医学领域,AVE0118 作为治疗心房颤动的潜在治疗剂被探索。 它选择性阻断心房钾通道而不影响心室复极的能力使其成为抗心律失常治疗的有希望的候选药物 .

工业

在制药行业,AVE0118 对于开发新的抗心律失常药物具有重要意义。 其独特的特性使其成为药物发现和开发的宝贵化合物 .

作用机制

相似化合物的比较

类似化合物

AVE1231: 另一种具有与 AVE0118 类似特性的钾通道阻断剂.

多非利特: 一种选择性 IKr 阻断剂,用于治疗心房颤动.

S20951: 一种具有钾通道阻断特性的联苯衍生物.

独特性

AVE0118 独特之处在于它能够选择性地阻断心房钾通道而不影响心室复极。 这种选择性作用使其成为治疗心房颤动的有希望的候选药物,因为它降低了与心室动作电位延长相关的促心律失常作用的风险 .

生物活性

AVE-0118, a compound known for its potential antiarrhythmic properties, primarily functions as a blocker of potassium channels, particularly Kv1.5. This article delves into the biological activity of this compound, summarizing its mechanisms of action, effects on various cardiac ion channels, and relevant research findings.

This compound selectively inhibits the Kv1.5 potassium channel, which plays a critical role in cardiac repolarization. The compound has been shown to block Kv1.5 currents in oocytes with an IC50 value of 5.6 µM, indicating its potency in modulating ion flow through this channel . The binding of this compound to the channel is enhanced at higher stimulation rates, suggesting a preferential binding to the open state of Kv1.5 channels .

Key Binding Residues

Research utilizing alanine-scanning mutagenesis identified several key amino acids within the pore domain of Kv1.5 that are crucial for this compound's inhibitory action. These residues include Thr479, Thr480, Val505, Ile508, Val512, and Val516 . Additionally, mutations in other residues such as Ile502 and Leu510 also reduced the drug's blocking capability .

Effects on Cardiac Ion Channels

This compound has demonstrated significant effects on various cardiac ion channels beyond Kv1.5:

- Kv1.3 : Similar potency in blocking currents.

- Kv2.1 , Kv3.1 , and Kv4.3 : Also inhibited by this compound with comparable efficacy .

- IKur : Inhibition observed at micromolar concentrations in human atrial cells .

In Vivo Studies

Several animal studies have explored the effects of this compound on atrial refractoriness and its potential therapeutic applications:

- In studies involving pigs and goats, this compound was shown to prolong atrial refractoriness without affecting the QT interval, indicating a favorable safety profile concerning ventricular arrhythmias .

- The compound was effective in restoring atrial contraction during persistent atrial fibrillation (AF) without inducing proarrhythmic effects on the ventricles when tested in dogs .

Clinical Implications

Despite promising preclinical findings, this compound has not progressed to clinical trials for antiarrhythmic use. However, it has been suggested as a pharmacological tool for treating conditions such as obstructive sleep apnea due to its unique mechanism of action on potassium channels .

Summary Table of Biological Activity

| Property | Value/Description |

|---|---|

| IC50 (Kv1.5) | 5.6 µM |

| Key Binding Residues | Thr479, Thr480, Val505, Ile508, Val512, Val516 |

| Effects on Other Channels | Blocks Kv1.3, Kv2.1, Kv3.1, Kv4.3 with similar potency |

| Animal Study Findings | Prolongs atrial refractoriness without QT interval effect |

| Potential Applications | Antiarrhythmic therapy; obstructive sleep apnea |

属性

CAS 编号 |

498577-53-0 |

|---|---|

分子式 |

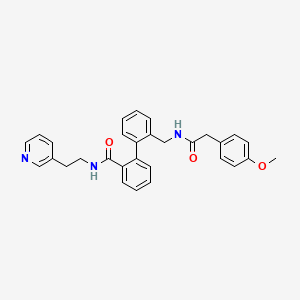

C30H29N3O3 |

分子量 |

479.6 g/mol |

IUPAC 名称 |

2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide |

InChI |

InChI=1S/C30H29N3O3/c1-36-25-14-12-22(13-15-25)19-29(34)33-21-24-8-2-3-9-26(24)27-10-4-5-11-28(27)30(35)32-18-16-23-7-6-17-31-20-23/h2-15,17,20H,16,18-19,21H2,1H3,(H,32,35)(H,33,34) |

InChI 键 |

CHDSRMIDIQABTP-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4 |

规范 SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AVE 0118 AVE-0118 AVE0118 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。